N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)
Overview
Description
1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- is a chemical compound with the molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol . It belongs to the class of bis(pyrrolidinecarboxamides) and is known for its role as an inhibitor of the enzyme acetylcholinesterase . This compound has been studied for its potential protective effects against cerebral haemonchus and nematode infections in animals .
Preparation Methods
The synthesis of 1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- involves several steps. One common synthetic route includes the reaction of 4-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired bis(pyrrolidinecarboxamide) compound . The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- involves the inhibition of the enzyme acetylcholinesterase . This inhibition leads to increased levels of the neurotransmitter acetylcholine, which is associated with improved learning and memory . Additionally, the compound inhibits other enzymes such as phosphodiesterase and monoamine oxidase, which play roles in regulating cellular functions .
Comparison with Similar Compounds
1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- can be compared with other similar compounds, such as:
1-Piperidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis-: This compound has a similar structure but with piperidine rings instead of pyrrolidine.
Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-diethyl-]: This compound features urea groups instead of carboxamide groups.
Properties
IUPAC Name |
N-[4-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13-6-7-14(18-16(22)20-8-2-3-9-20)12-15(13)19-17(23)21-10-4-5-11-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHWSRZOJJZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2)NC(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069376 | |
Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60006-11-3 | |
Record name | N,N′-(4-Methyl-1,3-phenylene)bis[1-pyrrolidinecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60006-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060006113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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